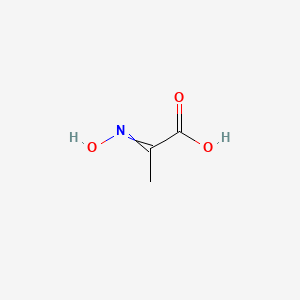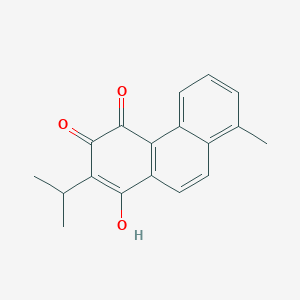
Danshenxinkun B
描述
Synthesis Analysis
Although specific synthesis details of Danshenxinkun B are not directly provided, its extraction and purification from Danshen have been well-documented. A high-speed counter-current chromatography (HSCCC) method has been developed for the preparative separation and purification of Danshenxinkun B along with other diterpenoids from Salvia miltiorrhiza (H. B. Li & F. Chen, 2001).
Molecular Structure Analysis
Danshenxinkun B is part of a study that reports its isolation along with other antioxidative components from Danshen, indicating its complex molecular structure which contributes to its antioxidative properties (K. Zhang et al., 1990).
Chemical Reactions and Properties
The chemical properties of Danshenxinkun B, particularly its role in biological systems, have been studied, although specific chemical reactions have not been detailed. Its protective effect against oxidized low-density lipoprotein (ox-LDL)-induced injury in human umbilical vein endothelial cells suggests significant biochemical activity, inhibiting pyroptosis and the NF-κB/NLRP3 pathway (H. Li et al., 2023).
Physical Properties Analysis
The specific physical properties of Danshenxinkun B, such as solubility, melting point, and molecular weight, are not directly reported in the available literature. However, its purification through HSCCC suggests its distinct physical properties that allow for its separation from similar compounds (H. B. Li & F. Chen, 2001).
Chemical Properties Analysis
Danshenxinkun B's chemical properties, particularly its antioxidant activity, are highlighted in its isolation from Danshen, indicating its potential for beneficial health effects. Its role in protecting endothelial cells from oxidative stress by modulating inflammatory pathways underscores its significant chemical-biological interaction (H. Li et al., 2023).
安全和危害
作用机制
Target of Action
Danshenxinkun B is an antioxidative component of tanshen (Salvia miltiorrhiza Bung) It’s known that the compound has antioxidative properties , suggesting it may interact with biological targets involved in oxidative stress and related pathways.
Mode of Action
It’s known that the hydroxy group at position 12 of ring c (enolic hydrogen) of danshenxinkun b can react with the quinone of c-11 to form intramolecular hydrogen bonds . This reaction leads to a reduction in polarity and dissolubility of the compounds, which can influence their bioactivities .
Biochemical Pathways
Given its antioxidative properties , it can be inferred that Danshenxinkun B may play a role in pathways related to oxidative stress and free radical scavenging.
Pharmacokinetics
One study suggests that danshenxinkun b might undergo hydrogenation, with the carbonyl and carbon–carbon double bonds being hydrogenated . This process could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given its antioxidative properties , it can be inferred that Danshenxinkun B may help protect cells from oxidative damage.
Action Environment
It’s known that the compound’s bioactivities can be influenced by its chemical structure, specifically the formation of intramolecular hydrogen bonds . This suggests that changes in the chemical environment could potentially affect the compound’s action.
属性
IUPAC Name |
1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9(2)14-16(19)13-8-7-11-10(3)5-4-6-12(11)15(13)18(21)17(14)20/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIJIAVGFMTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415770 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65907-76-8 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Danshenxinkun B in protecting against oxidized low-density lipoprotein (ox-LDL) induced injury?
A1: Research indicates that Danshenxinkun B exerts its protective effect against ox-LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by inhibiting pyroptosis, a type of programmed cell death. [] This inhibition is mediated through the suppression of the NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammation and pyroptosis. []
Q2: What are the key findings from in vitro studies on the effects of Danshenxinkun B on ox-LDL-treated HUVECs?
A2: In studies using ox-LDL-treated HUVECs, Danshenxinkun B demonstrated a significant reduction in lactate dehydrogenase (LDH) release, a marker of cell injury. [] Additionally, it significantly decreased the mRNA expression of key pyroptosis-related genes, including NF-κB1, NLRP3, gasdermin D (GSDMD), and interleukin-1β (IL-1β). [] Furthermore, Danshenxinkun B treatment effectively lowered the protein levels of NF-κB1, NLRP3, IL-1β, GSDMD-N, and caspase-1. [] These findings suggest a potent anti-pyroptotic effect of Danshenxinkun B in the context of ox-LDL-induced injury.
Q3: Which plant sources have been reported to contain Danshenxinkun B?
A3: Danshenxinkun B has been isolated from several plant sources, including:
Q4: What is the structural classification of Danshenxinkun B?
A4: Danshenxinkun B belongs to the class of diterpenoid quinones. These compounds are characterized by a core structure consisting of four isoprene units (C20) often containing quinone moieties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



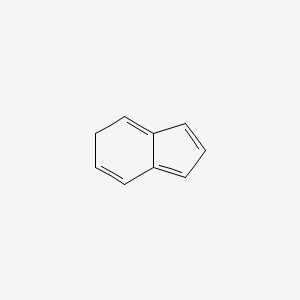
![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)
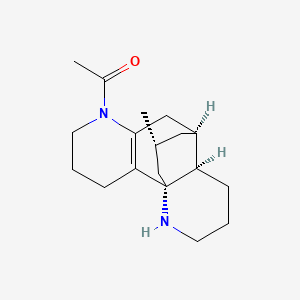

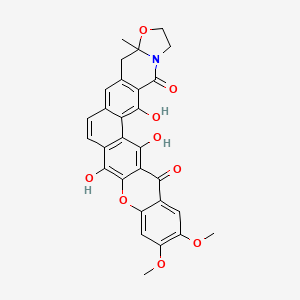
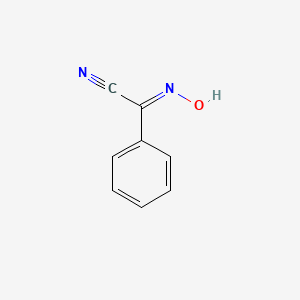
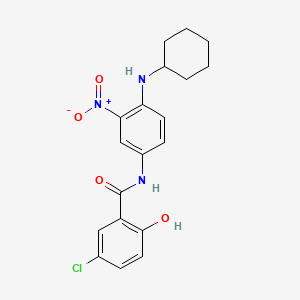
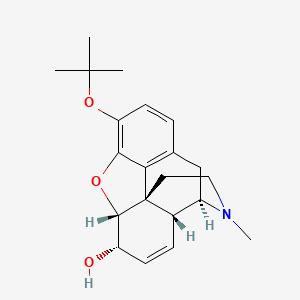
![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)
![(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1235122.png)
